
Fargesina
Descripción general
Descripción
La fargesina es un lignano bioactivo derivado de la planta Flos Magnoliae. Es conocida por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes, antimelanogénicos y antiapoptóticos . La this compound se ha utilizado tradicionalmente en la medicina herbal china para el tratamiento de la rinitis alérgica, la sinusitis y los dolores de cabeza .
Aplicaciones Científicas De Investigación
La fargesina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de biosíntesis y metabolismo de lignanos.
Medicina: Sus propiedades antiinflamatorias y antioxidantes la convierten en un compuesto prometedor para el tratamiento de enfermedades inflamatorias, osteoartritis y otras afecciones crónicas
Industria: La this compound se utiliza en el desarrollo de suplementos herbales y productos farmacéuticos.
Mecanismo De Acción
La fargesina ejerce sus efectos a través de varias vías moleculares:
Captación de glucosa: La this compound estimula la captación de glucosa en las células musculares esqueléticas al aumentar la translocación del transportador de glucosa 4 a la superficie celular.
Efectos antiinflamatorios: La this compound inhibe la vía de señalización del factor nuclear kappa B, reduciendo la producción de citoquinas y enzimas proinflamatorias.
Efectos antioxidantes: Reduce el estrés oxidativo al eliminar las especies reactivas de oxígeno y mejorar la actividad de las enzimas antioxidantes.
Análisis Bioquímico
Biochemical Properties
Fargesin interacts with various enzymes and proteins. It stimulates glucose consumption in L6 myotubes, which is accompanied by enhanced glucose transporter (GLUT)-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin stimulates Akt phosphorylation, a key component in the insulin signaling pathway .
Cellular Effects
Fargesin has significant effects on various types of cells and cellular processes. It attenuates articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fargesin exerts its effects at the molecular level through various mechanisms. It switches the polarized phenotypes of macrophages from M1 to M2 subtypes and prevents cartilage degeneration partially by downregulating p38/ERK MAPK and p65/NF-κB signaling .
Temporal Effects in Laboratory Settings
Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . Over time, it generates three phase 1 metabolites and 11 phase 2 metabolites .
Metabolic Pathways
Fargesin is involved in several metabolic pathways. It is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes .
Transport and Distribution
Fargesin stimulates glucose transporter (GLUT)-4 translocation to the cell surface , indicating its role in the transport and distribution within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La fargesina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de la planta Flos Magnoliae utilizando disolventes orgánicos. El compuesto extraído se purifica luego mediante técnicas cromatográficas .
Métodos de producción industrial
En entornos industriales, la this compound se produce típicamente a través de procesos de extracción y purificación a gran escala. El material vegetal se somete a extracción con disolventes, seguido de varios pasos de purificación, como la cristalización y la cromatografía, para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La fargesina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios metabolitos oxidativos.
Reducción: También puede sufrir reacciones de reducción para formar derivados reducidos.
Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se emplean comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen metabolitos oxidativos, derivados reducidos y compuestos sustituidos, cada uno con propiedades farmacológicas distintas .
Comparación Con Compuestos Similares
La fargesina es única entre los lignanos debido a sus propiedades farmacológicas específicas. Compuestos similares incluyen:
Magnolol: Otro lignano de Flos Magnoliae con efectos antiinflamatorios y antioxidantes.
Honokiol: Un compuesto bioactivo con propiedades anticancerígenas y antiinflamatorias.
Pinoresinol: Un lignano con actividades antioxidantes y antiinflamatorias.
La this compound destaca por su potente estimulación de la captación de glucosa y su amplia gama de efectos farmacológicos, lo que la convierte en un compuesto versátil para diversas aplicaciones científicas y médicas .
Propiedades
IUPAC Name |
5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-LATRNWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317922 | |
| Record name | (±)-Fargesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68296-27-5, 31008-19-2 | |
| Record name | (+)-Fargesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fargesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Fargesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARGESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)
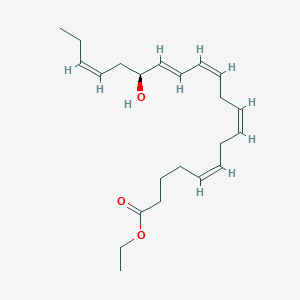
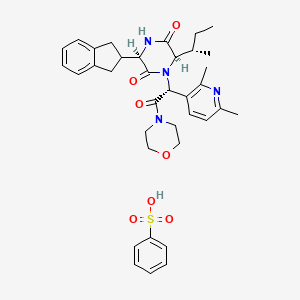
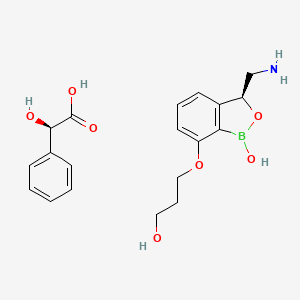
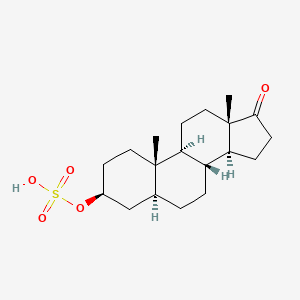

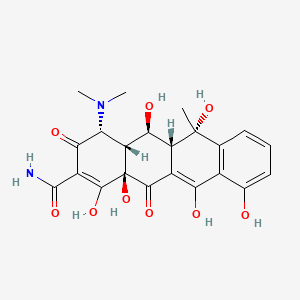
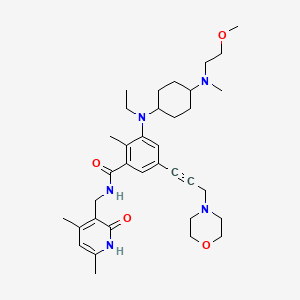
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
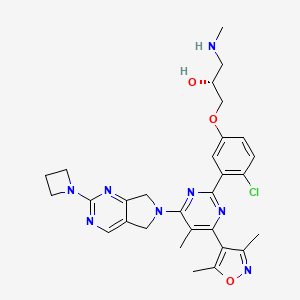
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
